![molecular formula C9H5BrClN B13658921 8-Bromo-4-chloroisoquinoline](/img/structure/B13658921.png)
8-Bromo-4-chloroisoquinoline
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Overview
Description
8-Bromo-4-chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN . It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 4-chloroisoquinoline using bromine in the presence of a catalyst. The reaction conditions often involve heating the reactants in a solvent such as nitrobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of this compound .
Scientific Research Applications
There is currently no information available about the applications of 8-Bromo-4-chloroisoquinoline. However, the search results contain information on compounds with similar names, such as 6-Bromo-8-chloroisoquinoline and 7-Bromo-1-Chloroisoquinoline, and 8-Bromo-4-chloroquinoline, which may be relevant to your search.
6-Bromo-8-chloroisoquinoline
Chemical Structure and Properties: The chemical formula of 6-Bromo-8-chloroisoquinoline is C9H6BrClN, with a molecular weight of approximately 232.5 g/mol. The bromine atom is at the 6-position and the chlorine atom at the 8-position of the isoquinoline ring.
Chemical Reactions Analysis: 6-Bromo-8-chloroisoquinoline undergoes substitution and Suzuki-Miyaura coupling reactions.
- Substitution Reactions: The bromine or chlorine atoms are replaced by nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
- Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are often used under mild conditions. The major product is a biaryl compound.
Scientific Research Applications: 6-Bromo-8-chloroisoquinoline is used as an intermediate in synthesizing complex organic molecules and heterocycles. It is also studied for its potential antimicrobial and anticancer biological activities and its potential as a pharmacophore in drug development. Additionally, it sees use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action: The mechanism of action of 6-Bromo-8-chloroisoquinoline involves interaction with specific molecular targets, such as inhibiting certain enzymes or interfering with cellular pathways, leading to biological effects. The specific molecular targets and pathways can vary depending on the application and context of use.
Comparison with Similar Compounds: 6-Bromo-8-chloroisoquinoline is unique due to the presence of both bromine and chlorine substituents on the isoquinoline ring. This dual substitution can influence its reactivity and properties, making it distinct from other mono-substituted isoquinolines. The presence of both halogens can enhance its ability to participate in cross-coupling reactions and increase its potential biological activity.
Biological Activities: 6-Bromo-8-chloroisoquinoline exhibits antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae. It may also interfere with cell proliferation pathways, potentially acting as an inhibitor of key enzymes involved in cancer cell growth and has been identified as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Case Studies:
- Antimicrobial Efficacy Study: A study of isoquinoline derivatives, including 6-Bromo-8-chloroisoquinoline, against hospital-acquired infections indicated significant inhibition zones comparable to standard antibiotics.
- Cytotoxicity Assessment: In vitro studies tested the cytotoxic effects on HeLa cells (cervical cancer cell line). The compound showed low toxicity at concentrations up to 200 µM, indicating a favorable safety profile for further development.
- Molecular Docking Studies: Computational studies using molecular docking techniques revealed that this compound binds effectively to target proteins associated with cancer pathways, suggesting potential therapeutic applications in oncology.
7-Bromo-1-chloroisoquinoline
Anticancer Properties: 7-bromo-1-chloroisoquinoline exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines. It reduces the proliferation rate of cancer cells by interfering with cell cycle progression and triggers apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity: 7-Bromo-1-chloroisoquinoline possesses activity against Staphylococcus aureus and Escherichia coli.
Molecular Targets: The biological activity of 7-bromo-1-chloroisoquinoline can be attributed to its interaction with specific molecular targets. It inhibits CYP1A2 and CYP2C19 enzymes, which are essential for drug metabolism, suggesting potential drug-drug interactions when co-administered with other medications. Computational studies have shown that the compound has a favorable binding affinity to various proteins involved in cancer progression and microbial resistance.
Case Studies:
- Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry examined the compound's effects on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis at low concentrations.
- Antimicrobial Screening: Research evaluated the antimicrobial properties against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | <10 | Apoptosis induction |
HeLa (Cervical) | <15 | Cell cycle arrest |
A549 (Lung) | <12 | Inhibition of proliferation |
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Table 3: Molecular Docking Results
Protein Target | Binding Energy (kcal/mol) | Binding Residues |
---|---|---|
CYP1A2 | -5.4 | SER126, ASP125 |
CYP2C19 | -4.9 | THR129, ARG150 |
8-Bromo-4-chloroquinoline
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-8-chloroisoquinoline
- 8-Bromo-2-chloroisoquinoline
- 7-Bromo-4-chloroisoquinoline
Uniqueness
8-Bromo-4-chloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
8-Bromo-4-chloroisoquinoline is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C_9H_6BrClN and a molecular weight of approximately 267.51 g/mol. The presence of bromine and chlorine substituents on the isoquinoline ring significantly influences its chemical behavior and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing 8-hydroxyquinoline with halogenating agents : This method allows for the introduction of bromine and chlorine at specific positions on the isoquinoline ring.
- Use of continuous flow reactors : This industrial approach enhances efficiency and scalability while minimizing by-products.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Compounds similar to this compound have shown promising effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against resistant strains .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. In studies, it exhibited IC50 values in the range of 5–19 mM against MCF-7 cells, which are significantly more potent than standard treatments like cisplatin .
- Enzyme Inhibition : this compound has been investigated as an inhibitor of cyclin-dependent kinases (CDK), particularly CDK8/19, which are implicated in various cancers. The compound's unique structure enhances its binding affinity to these targets .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Modulation : The halogen substituents influence the compound's ability to interact with enzyme active sites, potentially altering their activity.
- Receptor Interaction : It may act as a receptor modulator, affecting signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Activity Type | Target Organism/Cell Line | MIC/IC50 Values (µg/mL) | Reference |
---|---|---|---|
Antimicrobial | E. coli | 4–16 | |
Anticancer | MCF-7 | 5–19 | |
Enzyme Inhibition | CDK8/19 | N/A |
Case Studies
- Antimicrobial Study : A derivative of this compound was tested against Pseudomonas aeruginosa and showed an inhibition zone comparable to standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent .
- Cytotoxicity Evaluation : In a study comparing various isoquinoline derivatives, this compound was found to be more effective than cisplatin against multiple cancer cell lines, highlighting its potential as a lead compound for cancer therapy .
Properties
Molecular Formula |
C9H5BrClN |
---|---|
Molecular Weight |
242.50 g/mol |
IUPAC Name |
8-bromo-4-chloroisoquinoline |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |
InChI Key |
YHHRFUXOJFXNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)Cl |
Origin of Product |
United States |
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